molecular formula C27H28ClN3O2S B12590643 N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide CAS No. 593238-64-3

N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide

Cat. No.: B12590643
CAS No.: 593238-64-3
M. Wt: 494.0 g/mol
InChI Key: XXRQEDLUELTMFS-UHFFFAOYSA-N
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Description

N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxazole ring, a tricyclodecane moiety, and a carbamothioyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The tricyclodecane moiety is then introduced via a series of reactions, including alkylation and acylation. The final step involves the formation of the carbamothioyl group through the reaction of the intermediate with thiourea or similar reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols[5][5].

Scientific Research Applications

N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects[7][7].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide is unique due to its combination of a benzoxazole ring, a tricyclodecane moiety, and a carbamothioyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds[10][10].

Properties

CAS No.

593238-64-3

Molecular Formula

C27H28ClN3O2S

Molecular Weight

494.0 g/mol

IUPAC Name

2-(1-adamantyl)-N-[[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]acetamide

InChI

InChI=1S/C27H28ClN3O2S/c1-15-2-5-23-22(6-15)29-25(33-23)19-3-4-20(28)21(10-19)30-26(34)31-24(32)14-27-11-16-7-17(12-27)9-18(8-16)13-27/h2-6,10,16-18H,7-9,11-14H2,1H3,(H2,30,31,32,34)

InChI Key

XXRQEDLUELTMFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=S)NC(=O)CC45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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